3-Bromo-1-phenylnaphthalene
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Overview
Description
3-Bromo-1-phenylnaphthalene is a chemical compound with the molecular formula C16H11Br . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-phenylnaphthalene consists of a phenyl group attached to the 1-position of a naphthalene ring, with a bromine atom at the 3-position . The molecular weight of this compound is 283.17 .Chemical Reactions Analysis
The Diels–Alder reactions of furan and 2-methylfuran with 3-bromo-1‑phenylprop-2-ynone have been studied . The reaction path was modeled using electronic and chemical properties analysis of the reagents and complete exploration of the potential energy surface .Physical And Chemical Properties Analysis
3-Bromo-1-phenylnaphthalene has a boiling point of 372.7±11.0 °C at 760 mmHg . Its density is approximately 1.4±0.1 g/cm^3 . The compound is solid at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
3-Bromo-1-phenylnaphthalene serves as a key intermediate in the synthesis of complex organic compounds. For example, its utility is demonstrated in the silver-catalyzed one-pot synthesis of arylnaphthalene lignan lactones, which are notable for their anticancer and antiviral properties. This process involves a multicomponent coupling reaction, highlighting the compound's role in facilitating the synthesis of biologically active molecules (Eghbali, Eddy, & Anastas, 2008).
Materials Science
In materials science, 3-Bromo-1-phenylnaphthalene has been used in the synthesis of novel materials, such as quadruply annulated borepins. These compounds, derived from nucleophilic substitution reactions and subsequent cyclization processes, exhibit unique optical properties and potential applications in organic electronics (Schickedanz, Radtke, Bolte, Lerner, & Wagner, 2017).
Photophysics
Photophysical studies have also benefited from 3-Bromo-1-phenylnaphthalene derivatives. Investigations into the solubilization of neutral arenes in ionic micellar solutions, for example, utilize derivatives of 3-Bromo-1-phenylnaphthalene to study the kinetics and mechanisms of arene solubilization, offering insights into molecular interactions in solution (Almgren, Grieser, & Thomas, 1979).
Safety and Hazards
properties
IUPAC Name |
3-bromo-1-phenylnaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUKHFZCGGUUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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